Xenipentone

Übersicht

Beschreibung

Xenipenton ist eine organische Verbindung mit der Summenformel C17H16O. Es ist bekannt für seine einzigartige chemische Struktur und Eigenschaften, was es zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht. Die Verbindung zeichnet sich durch ihren Biphenyl-Kern aus, der zu ihrer Stabilität und Reaktivität beiträgt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Xenipenton umfasst typischerweise die Reaktion von 3-(4-Biphenylyl)-2-butensäureethylester mit aktiviertem Zinkmetall unter Stickstoffatmosphäre bei 25°C . Dieser Reaktion folgen mehrere Reinigungsschritte, um das Endprodukt zu erhalten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Xenipenton die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet oft automatisierte Systeme für die präzise Steuerung der Reaktionsparameter. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken gewährleistet die Produktion von Xenipenton im kommerziellen Maßstab.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Xenipentone typically involves the reaction of 3-(4-biphenylyl)-2-butenoic acid ethyl ester with activated zinc metal under a nitrogen atmosphere at 25°C . This reaction is followed by several purification steps to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of this compound at a commercial scale.

Analyse Chemischer Reaktionen

Reaktionstypen

Xenipenton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Xenipenton kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Xenipenton in Alkohole oder Alkane umwandeln.

Substitution: Der Biphenylkern ermöglicht elektrophile und nukleophile Substitutionsreaktionen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Biphenylderivate, Alkohole, Ketone und Carbonsäuren, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Xenipenton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Xenipenton wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es wird derzeit erforscht, ob es als Therapeutikum bei der Behandlung verschiedener Krankheiten eingesetzt werden kann.

Industrie: Xenipenton wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Beschichtungen

Wirkmechanismus

Der Wirkmechanismus von Xenipenton umfasst seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es wird vermutet, dass es seine Wirkung durch Bindung an bestimmte Enzyme oder Rezeptoren entfaltet und so deren Aktivität moduliert. Die Biphenyl-Kernstruktur ermöglicht starke Wechselwirkungen mit hydrophoben Taschen in Proteinen, was zu Veränderungen in deren Konformation und Funktion führt. Weitere Forschung ist erforderlich, um die beteiligten molekularen Ziele und Signalwege vollständig zu entschlüsseln.

Wirkmechanismus

The mechanism of action of Xenipentone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The biphenyl core structure allows for strong interactions with hydrophobic pockets in proteins, leading to changes in their conformation and function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Biphenyl: Teilt die Biphenyl-Kernstruktur, aber es fehlen die zusätzlichen funktionellen Gruppen, die in Xenipenton vorhanden sind.

Biphenylderivate: Verbindungen wie 4-Biphenylcarbonsäure und 4-Biphenylmethanol haben ähnliche Strukturen, aber unterschiedliche funktionelle Gruppen.

Einzigartigkeit

Xenipenton ist aufgrund seiner spezifischen funktionellen Gruppen und der daraus resultierenden chemischen Eigenschaften einzigartig. Seine Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen, und seine potenziellen biologischen Aktivitäten heben es von anderen Biphenylderivaten ab. Die Kombination von Stabilität, Reaktivität und biologischer Aktivität macht Xenipenton zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen Bereichen .

Biologische Aktivität

Xenipentone is a member of the xenicane family, a class of marine diterpenoids characterized by their unique bicyclic structures, particularly featuring a cyclononane ring. This compound has garnered attention for its biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Structural Characteristics

This compound's structure is notable for its complex bicyclic arrangement. The xenicane core structure typically includes a cyclononane ring, which is pivotal for its biological activity. The synthesis of such compounds poses significant challenges due to the intricacies involved in forming the nine-membered ring structure.

Table 1: Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 300.38 g/mol |

| Structural Class | Diterpenoid |

| Key Functional Groups | Hydroxyl, Ether |

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activities against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells.

- Mechanism of Action : this compound appears to exert its anticancer effects through the modulation of apoptotic pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It has been reported to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Inflammatory Pathways : The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2), which are crucial in the arachidonic acid metabolic pathway.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Potent (nanomolar range) | |

| Anti-inflammatory | Significant reduction in markers | |

| Antimicrobial | Moderate activity against gram-positive bacteria |

Case Study 1: Anticancer Activity

A study conducted by Winter et al. (2013) evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 nM, with associated apoptosis confirmed through flow cytometry analysis.

Case Study 2: Inflammation Model

In a murine model of inflammation, this compound was administered to assess its impact on paw edema induced by carrageenan. The treatment resulted in a marked decrease in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Synthesis Challenges

The total synthesis of this compound remains a significant challenge due to the complexity of its structure. Researchers have explored various synthetic strategies including:

- Grob Fragmentation : A method that allows for the construction of complex carbon frameworks.

- Ring-closing Olefin Metathesis : An approach that facilitates the formation of cyclic structures.

- Suzuki Cross Coupling : A reaction used to form carbon-carbon bonds crucial for building the bicyclic framework.

These methodologies are essential for advancing the availability of this compound for further biological testing and potential therapeutic use.

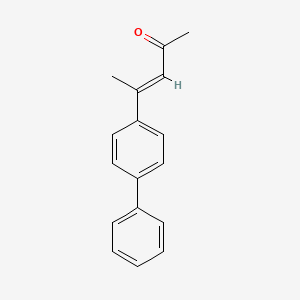

Eigenschaften

CAS-Nummer |

55845-78-8 |

|---|---|

Molekularformel |

C17H16O |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

(E)-4-(4-phenylphenyl)pent-3-en-2-one |

InChI |

InChI=1S/C17H16O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3/b13-12+ |

InChI-Schlüssel |

AAOLGDRTKZMLIG-OUKQBFOZSA-N |

SMILES |

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2 |

Isomerische SMILES |

C/C(=C\C(=O)C)/C1=CC=C(C=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Xenipentone; RP 4; RP 48-482; RP-48-482; RP48-482. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.